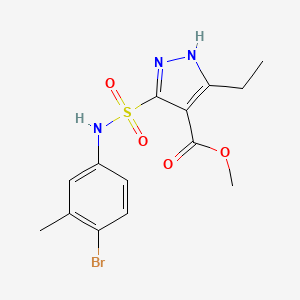

methyl 5-(N-(4-bromo-3-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, sulfamoyl group, bromo group, and carboxylate ester group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromo group might make it susceptible to nucleophilic substitution reactions, while the carboxylate ester group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and carboxylate ester groups might increase its solubility in polar solvents .Scientific Research Applications

Synthetic Chemistry Applications

- Radical Cyclization for Heterocycle Synthesis : Aryl radical cyclization onto azoles, including pyrazoles, has been utilized for synthesizing tri- and tetra-cyclic heterocycles. This process demonstrates the utility of related compounds in constructing complex molecular architectures, which are crucial in drug development and materials science (Allin et al., 2005).

Structural and Spectral Studies

- Crystal Structure and Theoretical Investigations : Studies on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, offer insights into their structural and electronic properties through X-ray crystallography and density functional theory (DFT) analysis. These investigations provide foundational knowledge for designing compounds with desired physical and chemical characteristics (Viveka et al., 2016).

Materials Science and Corrosion Inhibition

- Corrosion Inhibitors for Industrial Applications : Pyrazole derivatives have been explored as corrosion inhibitors for mild steel in industrial processes. Their efficiency in protecting metal surfaces demonstrates the potential of such compounds in extending the lifespan of materials used in harsh chemical environments (Dohare et al., 2017).

Coordination Chemistry

- Metal Coordination Polymers : The synthesis and diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands highlight the role of pyrazole derivatives in forming novel materials with potential applications in catalysis, molecular recognition, and optoelectronics (Cheng et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O4S/c1-4-11-12(14(19)22-3)13(17-16-11)23(20,21)18-9-5-6-10(15)8(2)7-9/h5-7,18H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJQXRYOFNMOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2663918.png)

![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)

![2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide](/img/structure/B2663921.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2663922.png)

![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)

![methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate](/img/structure/B2663925.png)